molecular formula C18H22N4O3S B2944901 4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034371-11-2

4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2944901
CAS No.: 2034371-11-2
M. Wt: 374.46
InChI Key: YPTPBCRHUOWZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has been achieved through multi-component cyclo-condensation reactions. These compounds have been evaluated for their anti-bacterial, anti-fungal, and anti-inflammatory activities, demonstrating significant biological potential (Kendre, Landge, & Bhusare, 2015).

Further research has focused on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were then assessed for their antibacterial and antifungal activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial properties of 4-aryldiazenyl-3,5-dimethylpyrazoles have been explored, with findings indicating significant activity against pathogenic dermatophytes, yeast-like fungi of the Candida genus, and the bacteria Neisseria gonorrhoeae. This research underscores the potential use of these compounds in treating various fungal and bacterial infections (Khudina et al., 2021).

Additionally, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Among these, the sulfamide derivative exhibited the most potent antibacterial activity, suggesting its potential as a lead compound for further development into antibacterial drugs (Bildirici, Şener, & Tozlu, 2007).

Carbonic Anhydrase Inhibition

Research has also been conducted on the synthesis of novel [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition of human carbonic anhydrases, a therapeutic target for treating conditions like glaucoma, epilepsy, and mountain sickness. These findings open avenues for the development of new carbonic anhydrase inhibitors with potential clinical applications (Sapegin et al., 2018).

Properties

IUPAC Name

N,N-dimethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-20(2)26(24,25)14-8-6-13(7-9-14)18(23)21-10-11-22-17(12-21)15-4-3-5-16(15)19-22/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPBCRHUOWZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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